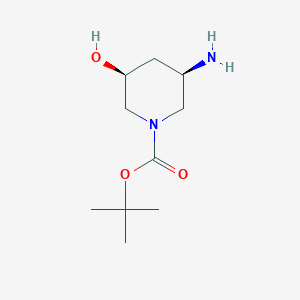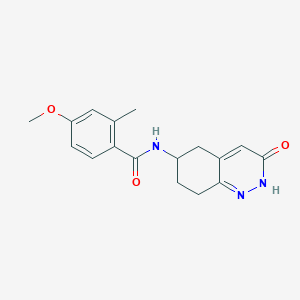
4-methoxy-2-methyl-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methoxy-2-methyl-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it an attractive candidate for further investigation. In
科学的研究の応用
Synthesis and Potential Therapeutic Activities
Anti-Inflammatory and Analgesic Agents : A study by Abu‐Hashem et al. (2020) synthesized novel heterocyclic compounds derived from visnaginone and khellinone, showing potential as anti-inflammatory and analgesic agents due to their COX-1/COX-2 inhibition activities, suggesting a similar application for related benzamide derivatives (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Selective Histone Deacetylase 6 Inhibitors : Lee et al. (2018) reported the development of 5-aroylindolyl-substituted hydroxamic acids, showing selective inhibition against histone deacetylase 6 (HDAC6), which could ameliorate Alzheimer's disease phenotypes. This highlights the potential of benzamide derivatives in neuroprotective and disease-modifying treatments for neurodegenerative diseases (Lee et al., 2018).
Neuroleptic Activity : Research by Iwanami et al. (1981) on benzamides of N,N-disubstituted ethylenediamines and related compounds revealed potential neuroleptic activity, suggesting that benzamide derivatives could be explored for their antipsychotic properties (Iwanami et al., 1981).
Antimicrobial Agents : Mohsen et al. (2014) synthesized quinoxaline derivatives bearing an amide moiety and evaluated their antimicrobial activity, demonstrating the potential of benzamide derivatives as antimicrobial agents, particularly against fungal pathogens (Mohsen et al., 2014).
Antioxidant Activity : A study by Demir et al. (2015) on a novel benzamide derivative analyzed its molecular structure and antioxidant activity, suggesting the exploration of benzamide derivatives for their antioxidant properties, which could have implications for disease prevention and treatment (Demir et al., 2015).
特性
IUPAC Name |
4-methoxy-2-methyl-N-(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-10-7-13(23-2)4-5-14(10)17(22)18-12-3-6-15-11(8-12)9-16(21)20-19-15/h4-5,7,9,12H,3,6,8H2,1-2H3,(H,18,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYOXAPPZJAICV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(=O)NC2CCC3=NNC(=O)C=C3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-2-methyl-N-(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-benzoyl-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2607514.png)
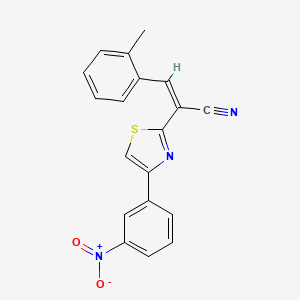
![2-(benzo[d][1,3]dioxol-5-yl)-5-((5-methyl-2-phenyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2607519.png)
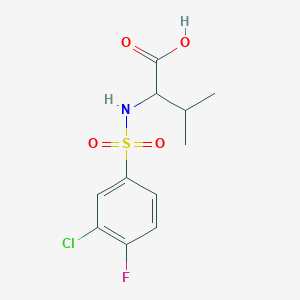
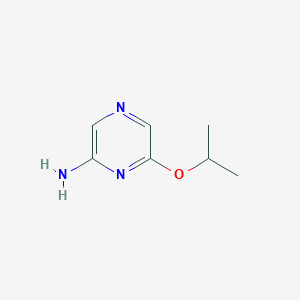
![(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-propen-1-one](/img/structure/B2607522.png)


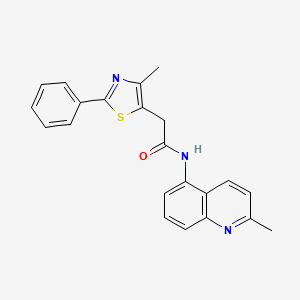
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide](/img/structure/B2607529.png)
![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-phenethylacetamide](/img/structure/B2607530.png)
![1-{Thieno[3,2-d]pyrimidin-4-yl}azetidin-3-amine dihydrochloride](/img/structure/B2607531.png)

